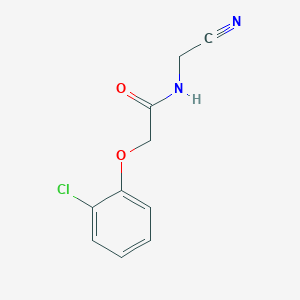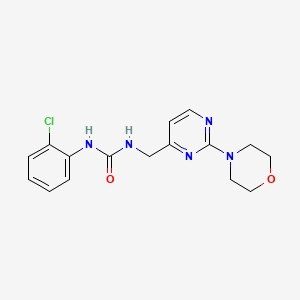![molecular formula C16H16O3 B2398451 1-{2-Hydroxy-4-[(4-methylbenzyl)oxy]phenyl}-1-ethanone CAS No. 885949-75-7](/img/structure/B2398451.png)
1-{2-Hydroxy-4-[(4-methylbenzyl)oxy]phenyl}-1-ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-{2-Hydroxy-4-[(4-methylbenzyl)oxy]phenyl}-1-ethanone” is a biochemical compound with the molecular formula C16H16O3 . It has a molecular weight of 256.3 . The IUPAC name for this compound is 1-{2-hydroxy-4-[(4-methylbenzyl)oxy]phenyl}ethanone .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C16H16O3/c1-11-3-5-13(6-4-11)10-19-14-7-8-15(12(2)17)16(18)9-14/h3-9,18H,10H2,1-2H3 . This code represents the molecular structure of the compound.Physical And Chemical Properties Analysis
The melting point of “this compound” is between 96-99 degrees Celsius .Scientific Research Applications
Research Applications of 1-{2-Hydroxy-4-[(4-methylbenzyl)oxy]phenyl}-1-ethanone
Synthesis and Characterization of Metal Complexes :
- Mono- and dinuclear Ni(II) complexes have been synthesized using derivatives of this compound, studied for their spectroscopic, electrochemical, thermal properties, and antimicrobial activity (Chai et al., 2017).
- Similarly, manganese(II) and zinc(II) complexes have been synthesized, characterized by spectroscopy, and explored for their electrochemical properties and molecular orbital calculations (Chai et al., 2017).
Antimicrobial Studies :
- Certain derivatives of this compound have been evaluated for their fungitoxicity against various fungi, showing potential as fungicides (Mehton et al., 2009).
- Schiff bases derived from this compound have been synthesized and tested for antimicrobial activity, highlighting their potential in combating microbial infections (Raza et al., 2021).
Material Science and Polymer Chemistry :
- Derivatives have been used in synthesizing a new type of styrene monomer, investigated for their thermal properties and potential antibacterial and antifungal effects (Erol et al., 2013).
- Schiff base polymers containing this compound have been explored for their dielectric properties, thermal behavior, and antimicrobial activities (Solmaz et al., 2021).
Corrosion Inhibition Studies :
- Schiff bases including this compound have been evaluated as corrosion inhibitors for carbon steel in hydrochloric acid, offering insights into their protective capabilities in industrial applications (Hegazy et al., 2012).
Spectroscopic and Computational Studies :
- Investigations on the molecular structure and spectroscopic properties of Schiff base derivatives, offering insights into their potential as molecular switches and non-linear optical materials (Kanaani et al., 2016).
Extraction and Synthesis of Copper Compounds :
- Research has been conducted on the extraction of copper using oximes derived from this compound, indicating their effectiveness in metal extraction processes (Krzyżanowska et al., 1989).
Safety and Hazards
properties
IUPAC Name |
1-[2-hydroxy-4-[(4-methylphenyl)methoxy]phenyl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O3/c1-11-3-5-13(6-4-11)10-19-14-7-8-15(12(2)17)16(18)9-14/h3-9,18H,10H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVILIEKXUQXZHV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=CC(=C(C=C2)C(=O)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[[3-(4-chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B2398369.png)

![2-((3-butyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2398373.png)
![1-[(3-methoxyphenyl)acetyl]-1H-imidazole](/img/structure/B2398374.png)

![N-(2,5-dimethoxyphenyl)-2-((3-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2398376.png)

![N-(thiophen-2-ylmethyl)-4-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)piperazine-1-carboxamide](/img/structure/B2398378.png)
![9-But-3-ynyl-1,4-dioxa-9-azaspiro[4.5]decane](/img/structure/B2398379.png)

![N-benzyl-1-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2398387.png)

![5-[2-(4-Methylphenyl)quinolin-4-yl]-1,3,4-oxadiazole-2-thiol](/img/structure/B2398390.png)
![N-(1,3-benzodioxol-5-ylmethyl)-4-[1-{2-[(3-chlorophenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]butanamide](/img/structure/B2398391.png)